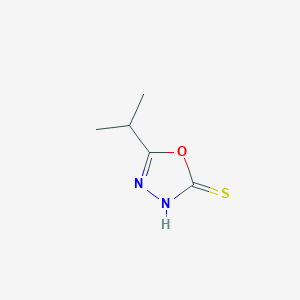
4-cyano-N,N-dimethylbenzamide
Overview
Description
4-cyano-N,N-dimethylbenzamide is a chemical compound that is part of the benzamide family. Benzamides are known for their diverse range of biological activities and applications in chemical synthesis. The cyano group attached to the benzamide structure suggests potential reactivity and usefulness in various chemical transformations.
Synthesis Analysis
The synthesis of related benzamide compounds has been explored in several studies. For instance, a method for synthesizing 2-amino-5-cyano-N,3-dimethylbenzamide has been reported, which offers improvements over traditional methods by using thionyl chloride instead of phosgene and its derivatives. This approach resulted in good yields and explored the effects of various reaction conditions, such as the use of methylamine, reaction temperature, solvent choice, and different pyridine derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of benzamide derivatives can be inferred. Benzamides typically consist of a benzene ring attached to an amide group, and in this case, the presence of a cyano group would add to the electron-withdrawing characteristics of the compound, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be quite varied. For example, a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide has been developed, leading to the formation of six-membered heterocycles, specifically isoquinolinone derivatives . Although this reaction does not directly involve this compound, it provides insight into the types of reactions that benzamide compounds can undergo, such as C-H bond cleavage and intramolecular cyclization.
Another study reports the use of N,N-dimethylformamide and ammonia as a combined source for the cyano "CN" unit in the palladium-catalyzed cyanation of aryl C-H bonds. This innovative protocol shows excellent regioselectivity and the ability to prepare doubly labeled nitrile compounds .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties :
- Lin Xue (2013) discussed the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, highlighting the use of thionyl chloride instead of phosgene and its derivatives, achieving good yield under various conditions (Xue, 2013).
Potential Therapeutic Applications :
- D. Yung et al. (1972) synthesized derivatives of 4-amino-N,N-dimethylbenzamide as potential antiarrhythmic agents. These compounds showed activity in prolonging the effective refractory period in isolated rabbit atria and demonstrated prophylactic activity against ouabain-induced arrhythmia (Yung, Lo, & Vohra, 1972).
Intermolecular Interactions and Mesophase Properties :
- I. Cacelli et al. (2007) studied the odd-even effects on mesophase properties in 4-cyano-4′n-alkyl biphenyl series. They computed interaction energy and observed features that might explain the odd-even effect in this class of compounds (Cacelli, Gaetani, Prampolini, & Tani, 2007).
Electronic Structure Analysis :
- M. Maus and W. Rettig (1997) analyzed the electronic structure of 4-(N,N-dimethylamino)-4′-cyano-biphenyl and its model compounds. They utilized UV/VIS absorption spectroscopy and computational methods to study the electronic structure and intramolecular charge transfer (Maus & Rettig, 1997).
Photoinduced Intramolecular Charge Transfer :
- Jye‐Shane Yang et al. (2004) investigated the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, revealing a dependence on the substituent in the N-aryl group. This included the formation of twisted intramolecular charge transfer states in certain derivatives (Yang, Liau, Wang, & Hwang, 2004).
Safety and Hazards
“4-cyano-N,N-dimethylbenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
4-cyano-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSNYKXHMCDALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585454 | |
| Record name | 4-Cyano-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24167-50-8 | |
| Record name | 4-Cyano-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)






![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)